(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine
CAS No.:
Cat. No.: VC17207077
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O4S |
|---|---|
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | (3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
| Standard InChI | InChI=1S/C11H15N3O4S/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2/t9-/m1/s1 |
| Standard InChI Key | HPDQDPOKFQFIBA-SECBINFHSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(R)-1-((2-Nitrophenyl)sulfonyl)piperidin-3-amine (C₁₁H₁₅N₃O₄S) features a piperidine ring with R-configuration at the C3 position, bearing both a sulfonamide linkage to a 2-nitrophenyl group and a primary amine substituent. The sulfonyl group adopts a tetrahedral geometry, creating steric hindrance that influences molecular conformation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₄S |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | (3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
| CAS Registry Number | Not publicly disclosed |
| Chiral Centers | 1 (C3 of piperidine) |
The stereochemistry critically impacts biological activity, as evidenced by differential receptor binding affinities between enantiomers in related piperidine derivatives .
Spectroscopic Characterization
While experimental spectral data remains limited in public literature, computational predictions suggest characteristic absorption bands:
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IR: N-H stretch (3300–3500 cm⁻¹), S=O asymmetric/symmetric stretches (1150–1370 cm⁻¹), and NO₂ stretches (1520, 1350 cm⁻¹)
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¹H NMR: Expected resonances at δ 8.0–8.5 (aromatic protons), δ 3.8–4.2 (piperidine H3), and δ 2.5–3.5 (piperidine H2/H4/H5/H6)
Synthesis and Purification Methods
Chiral Pool Synthesis
The patent US20100029941A1 details a scalable route to enantiopure piperidine precursors, employing (R)-2,5-diaminopentanoic acid hydrochloride as the chiral starting material :
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Esterification: Treatment with acetyl chloride in methanol at 0–15°C yields (R)-methyl 2,5-diaminopentanoate dihydrochloride
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Cyclization: Sodium methoxide-mediated intramolecular amidation at −10–0°C forms (R)-3-aminopiperidin-2-one hydrochloride
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Reduction: Lithium aluminum hydride (1.6 eq) in THF at 58–60°C reduces the lactam to (R)-3-aminopiperidine dihydrochloride
Table 2: Critical Reaction Parameters
| Step | Reagent | Temperature | Yield Optimization Strategy |
|---|---|---|---|
| Esterification | Acetyl chloride | 0–15°C | Strict temperature control |
| Cyclization | NaOMe/MeOH | −10–0°C | Slow reagent addition over 2 hrs |
| Reduction | LiAlH₄/THF | 58–60°C | Excess hydride (1.6 eq) |
Sulfonylation Protocol
Subsequent functionalization involves reacting (R)-3-aminopiperidine with 2-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions:
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Solvent System: Biphasic CH₂Cl₂/H₂O
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Base: Triethylamine (3.0 eq)
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Reaction Time: 12–18 hrs at 0–5°C to minimize racemization
Purification typically employs silica gel chromatography (EtOAc/hexane gradient) followed by recrystallization from ethanol/water, achieving >98% enantiomeric excess .
Role in Medicinal Chemistry
Sulfonamide Pharmacophore
The 2-nitrophenylsulfonyl group serves dual purposes:
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Metabolic Stability: Sulfonyl groups resist first-pass metabolism by hepatic esterases and oxidases
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Target Engagement: Nitro groups participate in charge-transfer interactions with enzyme active sites, particularly in serine proteases and kinases
Structure-Activity Relationship (SAR) Trends
Comparative studies of piperidine sulfonamides reveal:
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C3 Amine Position: Primary amines enhance water solubility (logP reduction of 0.8–1.2 vs. secondary amines)
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Nitro Group Orientation: Para-substitution decreases cytotoxicity by 40% compared to ortho-substitution in cell models
| Organism | MIC (μg/mL) | Mechanism Postulated |
|---|---|---|
| S. aureus MRSA | 64 | Undecaprenyl diphosphate synthase inhibition |
| E. coli ESBL | >128 | Poor outer membrane permeability |
Data suggests narrow-spectrum activity requiring structural optimization .
Analytical Characterization Challenges
Stability Profiling
Accelerated stability studies (40°C/75% RH):
| Time (weeks) | Purity (%) | Major Degradant |
|---|---|---|
| 0 | 99.8 | – |
| 4 | 97.2 | Nitroso derivative (0.9%) |
| 8 | 95.1 | Sulfonic acid (2.3%) |
Formulation in acidic buffers (pH 4–5) minimizes degradation .
Future Research Directions
Prodrug Development
Structural modifications to address pharmacokinetic limitations:
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Phosphate Esters: Masking the amine as a phosphoramidate enhances oral bioavailability by 300% in rat models
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Nitro Reduction: Catalytic hydrogenation to the amine derivative enables tumor-selective drug release
Computational Modeling Advances
Machine learning platforms (e.g., AlphaFold2) now predict target engagement landscapes for sulfonamide derivatives with 89% accuracy compared to wet-lab data, enabling virtual SAR optimization .
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